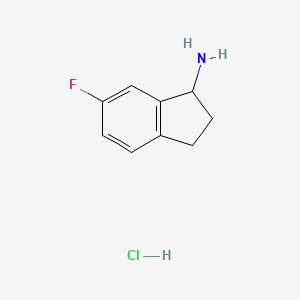

6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNMZPPLAARVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679089 | |

| Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148940-94-7, 1191908-44-7 | |

| Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the physical and chemical properties of 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. As a key building block in medicinal chemistry, particularly in the development of neurological and psychiatric therapeutic agents, a thorough understanding of its characteristics is paramount for its effective use in research and development. The aminoindane scaffold is a privileged structure known for a range of biological activities, and fluorination often enhances metabolic stability and binding affinity.[1]

Section 1: Chemical Identity and Structure

Precise identification is the foundation of reproducible scientific work. This compound is an organic salt consisting of the protonated form of the fluorinated indanamine base and a chloride counter-ion. It is important to distinguish between the racemic mixture and its specific enantiomers, which may have different biological activities and are identified by distinct CAS numbers.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 6-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | [2] |

| CAS Number | 1191908-44-7 (Racemate) | [2][3] |

| 731859-02-2 ((R)-enantiomer) | [4][5] | |

| Molecular Formula | C₉H₁₁ClFN | [2] |

| Molecular Weight | 187.64 g/mol | [2] |

| Canonical SMILES | Cl.NC1CCC2=CC=C(F)C=C21 | [2] |

| InChI Key | INNMZPPLAARVHQ-UHFFFAOYSA-N |[2] |

Section 2: Core Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in experimental assays. As a solid crystalline hydrochloride salt, this compound is generally more stable and easier to handle than its free-base form.

Table 2: Summary of Physical Properties

| Property | Value | Remarks | Source(s) |

|---|---|---|---|

| Physical State | Solid | Crystalline powder is typical. | [2][4] |

| Appearance | White to off-white or light yellow solid | Varies slightly depending on purity. | |

| Melting Point | >208 °C (for the parent amine HCl) | A specific melting point for the 6-fluoro derivative is not widely published, but the parent 2,3-dihydro-1H-inden-1-amine hydrochloride melts at approximately 208-209.5 °C. The fluoro-substituted version is expected to have a comparable or slightly different melting point. | [6] |

| Solubility | Soluble in water, methanol. Soluble in DMSO. | As a hydrochloride salt, it exhibits good solubility in polar protic solvents. Solubility in organic solvents like dichloromethane or ethyl acetate is expected to be limited. |

| Purity | Typically ≥96% | Commercially available batches often have purities of 96-98%. |[2][4] |

Section 3: Spectroscopic and Analytical Characterization

Robust analytical characterization is essential to confirm the identity, structure, and purity of the material. The following protocols are standard, self-validating systems for ensuring the quality of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expertise & Causality: The key diagnostic features in the NMR spectra are the aromatic signals, which will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, and the characteristic couplings between the fluorine atom and nearby protons and carbons (J-coupling). The presence of these J H-F and J C-F couplings provides definitive evidence of fluorination at the C-6 position. The hydrochloride salt form may lead to peak broadening of the amine protons. Using a solvent like DMSO-d₆ allows for the observation of the -NH₃⁺ protons.

Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

-

Instrument Setup: Acquire spectra on a spectrometer with a minimum field strength of 400 MHz. Tune and shim the instrument for optimal resolution.

-

Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra. If available, acquire a ¹⁹F spectrum to confirm the fluorine environment.

-

Data Analysis: Process the spectra using appropriate software. Reference the spectra (e.g., to the residual solvent peak of DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C). Integrate the ¹H signals and assign all peaks based on chemical shift, multiplicity, and coupling constants.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecules. A well-developed reversed-phase method can separate the main compound from starting materials, by-products, and degradation products.

Trustworthiness & Self-Validation: An effective HPLC protocol for an amine hydrochloride must utilize a buffered mobile phase. This is critical because unbuffered systems can lead to poor peak shape (tailing) or even peak splitting, as the analyte can exist in both its protonated (salt) and free base forms on the column, leading to unreliable purity assessments. The use of a photodiode array (PDA) detector further enhances trustworthiness by allowing for peak purity analysis, which confirms that a single chromatographic peak is not composed of multiple co-eluting species.[7]

Protocol: Reversed-Phase HPLC Purity Analysis

-

Mobile Phase Preparation: Prepare an aqueous phase (Solvent A) of 0.1% trifluoroacetic acid (TFA) or a 20 mM phosphate buffer (pH adjusted to 2.5-3.0) in HPLC-grade water. The organic phase (Solvent B) is typically HPLC-grade acetonitrile or methanol.

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase or a 50:50 mixture of water/acetonitrile. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm and 254 nm.

-

Gradient: A typical gradient would be 5% to 95% Solvent B over 10-15 minutes.

-

-

Data Analysis: Integrate the area of all detected peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Section 4: Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Table 3: Safety and Handling Information

| Category | Information | Source(s) |

|---|---|---|

| GHS Pictogram | GHS07 (Harmful/Irritant) | [2][4] |

| Signal Word | Warning | [2][4] |

| Hazard Statements | H302: Harmful if swallowed. | [2][4] |

| H315: Causes skin irritation. | [2] | |

| H319: Causes serious eye irritation. | [2][4] | |

| H335: May cause respiratory irritation. | [2] | |

| Storage | Store at room temperature in a well-sealed container. Protect from moisture and light to prevent degradation. | [4] |

| PPE | Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood. |[2] |

References

-

Chromatography Forum. Amine hydrochloride in HPLC. [Link]

- Google Patents.

-

Journal of Pharmaceutical Research. Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. [Link]

-

ResearchGate. Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 1191908-44-7 [amp.chemicalbook.com]

- 4. (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 731859-02-2 [sigmaaldrich.com]

- 5. 731859-02-2 Cas No. | (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 6. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 7. jopcr.com [jopcr.com]

An In-Depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride: Synthesis, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a fluorinated indanamine derivative of significant interest in medicinal chemistry. We will delve into its synthesis, with a focus on establishing its critical chiral center, its analytical characterization, and its anticipated biological role as a monoamine reuptake inhibitor.

Physicochemical Properties and Structural Elucidation

This compound is a solid, crystalline compound. The introduction of a fluorine atom onto the indane scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design.[1][2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClFN | [3][4] |

| Molecular Weight | 187.64 g/mol | [3] |

| Physical State | Solid | [3][4] |

| IUPAC Name | 6-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | [3] |

| CAS Number | 1191908-44-7 | [5] |

The core structure consists of a bicyclic indane system, with a fluorine atom at the 6-position of the aromatic ring and an amine group at the 1-position of the five-membered ring. The amine at the 1-position is a chiral center, meaning the compound can exist as two enantiomers, (R) and (S). The specific stereochemistry is crucial for its biological activity, a common theme in neuropharmacology.

Synthesis of Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound is a multi-step process that hinges on the stereoselective reduction of the corresponding ketone, 6-fluoro-1-indanone.

Synthesis of the Key Intermediate: 6-Fluoro-1-indanone

The precursor, 6-fluoro-1-indanone, can be synthesized from 3-(4-fluorophenyl)propionic acid.[6] This involves an intramolecular Friedel-Crafts acylation, a classic method for forming cyclic ketones. The choice of a strong acid catalyst, such as polyphosphoric acid, is crucial for promoting the cyclization.[7]

Experimental Protocol: Synthesis of 6-Fluoro-1-indanone

-

To a solution of 3-(4-fluorophenyl)propionic acid in an inert solvent such as dichloromethane, carefully add oxalyl chloride or a similar acylating agent, along with a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature until the conversion to the acyl chloride is complete, as monitored by thin-layer chromatography (TLC).

-

In a separate flask, prepare a suspension of a Lewis acid, such as aluminum chloride (AlCl₃), in dichloromethane at 0 °C.

-

Slowly add the previously prepared acyl chloride solution to the AlCl₃ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours to drive the intramolecular Friedel-Crafts acylation.

-

Upon completion, quench the reaction by carefully pouring the mixture into ice water.

-

Extract the aqueous layer with dichloromethane, and combine the organic layers.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 6-fluoro-1-indanone.[6]

Caption: Synthetic pathway to 6-fluoro-1-indanone.

Asymmetric Reduction of 6-Fluoro-1-indanone to Enantiopure 6-Fluoro-2,3-dihydro-1H-inden-1-amine

The critical step in the synthesis is the enantioselective reduction of the prochiral 6-fluoro-1-indanone to the corresponding chiral amine. A highly effective and widely used method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction.[6] This method utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric reducing agent like borane to achieve high enantioselectivity.[8][9][10][11] The choice of the specific chiral catalyst dictates the stereochemical outcome (R or S enantiomer).

Alternatively, a reductive amination protocol can be employed. This involves the formation of an intermediate imine from the ketone and an amine source (e.g., ammonia or a protected amine), followed by reduction with a suitable reducing agent such as sodium cyanoborohydride.[12][13][14]

Experimental Protocol: Asymmetric Reduction of 6-Fluoro-1-indanone (CBS Reduction)

-

In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-Me-CBS) in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to a low temperature (e.g., 0 °C or -78 °C) to enhance enantioselectivity.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or another borane source to the catalyst solution.

-

To this mixture, add a solution of 6-fluoro-1-indanone in THF dropwise, maintaining the low temperature. The rationale for the slow addition is to ensure that the catalyzed reduction significantly outpaces the non-catalyzed, non-selective reduction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and then acidify with aqueous HCl to hydrolyze any remaining borane complexes and to form the hydrochloride salt of the amine.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine hydrochloride and extract the free amine into an organic solvent.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

To form the final hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution or add a solution of HCl in a non-polar solvent.

-

Collect the precipitated this compound by filtration and dry under vacuum.

Sources

- 1. rsc.org [rsc.org]

- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 7. scilit.com [scilit.com]

- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 9. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]

- 10. [PDF] Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | Semantic Scholar [semanticscholar.org]

- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a fluorinated derivative of indanamine that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its structural motif serves as a valuable scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth overview of the chemical properties, synthesis, analytical characterization, and applications of this compound, with a focus on its role as a key building block in pharmaceutical research.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₉H₁₁ClFN.[1] Its chemical structure consists of a dihydroindene core with a fluorine atom substituted at the 6-position of the aromatic ring and an amine group at the 1-position of the five-membered ring, which is protonated to form the hydrochloride salt.

| Property | Value | Source |

| CAS Number | 1191908-44-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁ClFN | [1] |

| Molecular Weight | 187.64 g/mol | [1] |

| Physical State | Solid | [1] |

| Purity | Typically ≥96% | [1] |

| IUPAC Name | 6-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | [1][3] |

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process starting from a commercially available precursor. A common synthetic route is adapted from the preparation of the parent compound, 2,3-dihydro-1H-inden-1-amine.[5]

Proposed Synthetic Pathway

A plausible synthetic route commences with 6-fluoro-2,3-dihydro-1H-inden-1-one. The ketone is first converted to its oxime derivative, which is then reduced to the primary amine. Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 2,3-dihydro-1H-inden-1-amine (Illustrative)

The following protocol for the synthesis of the parent compound, 2,3-dihydro-1H-inden-1-amine, is based on a patented method and can be adapted for the fluorinated analog.[5]

Step 1: Oximation of 2,3-dihydro-1H-inden-1-one

-

In a suitable reaction vessel, dissolve 2,3-dihydro-1H-inden-1-one in a mixed solvent system (e.g., water and ethanol).

-

Add an alkaline solution (e.g., sodium hydroxide or potassium hydroxide).[5]

-

Add hydroxylamine hydrochloride or its salt in molar excess (typically 1.5–2.5 equivalents).[5]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5]

-

Upon completion, the oxime can be isolated or used directly in the next step.

Step 2: Reduction of the Oxime

-

To the reaction mixture containing the oxime, add a reducing agent such as an aluminum-nickel (Al-Ni) alloy under alkaline conditions.[5]

-

The reaction is typically carried out at a controlled temperature.

-

Monitor the reduction by TLC or HPLC until the disappearance of the oxime.

Step 3: Formation of the Hydrochloride Salt

-

After completion of the reduction, work up the reaction to isolate the free amine. This may involve filtration to remove the catalyst and extraction.

-

Dissolve the isolated amine in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic proton at the 1-position, and the aliphatic protons of the five-membered ring. ¹⁹F NMR would show a signal corresponding to the fluorine atom on the aromatic ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of the compound. A reverse-phase C18 column is often suitable.[6] The method can be optimized for the specific compound, with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol). UV detection is appropriate due to the aromatic nature of the molecule. For chiral purity analysis, a chiral stationary phase or derivatization with a chiral reagent followed by separation of the diastereomers on a standard reverse-phase column can be employed.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[8] Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The mass spectrum will show the molecular ion peak corresponding to the free amine.

Caption: Analytical workflow for compound characterization.

Applications in Research and Drug Development

This compound is a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Neuroscience and Neurological Disorders

Derivatives of 2,3-dihydro-1H-inden-1-amine have shown significant activity as selective monoamine oxidase B (MAO-B) inhibitors.[9][10] Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease. The fluorine substituent in the 6-position can enhance the binding affinity and selectivity of these inhibitors for MAO-B.[11] This makes this compound a valuable starting material for the discovery of novel treatments for neurodegenerative diseases.[11] Additionally, related compounds have been explored for their potential in treating other central nervous system disorders.[12]

Positron Emission Tomography (PET) Imaging

The fluorine atom in this compound makes it an attractive candidate for the development of PET imaging agents.[13] By incorporating the positron-emitting isotope fluorine-18, researchers can synthesize radiotracers for visualizing and quantifying biological targets in vivo. For instance, ¹⁸F-labeled derivatives could be developed to image MAO-B in the brain, which would be a valuable tool for diagnosing Parkinson's disease and monitoring disease progression and treatment response.[14] The development of novel PET tracers is a rapidly growing area of research, and fluorinated amines are key components in many of these agents.[15][16][17]

Safety and Handling

This compound is classified as harmful and an irritant.[1] Proper safety precautions must be taken when handling this compound.

Hazard Identification

-

Harmful if swallowed (H302)[1]

-

Causes skin irritation (H315)[1]

-

Causes serious eye irritation (H319)[1]

-

May cause respiratory irritation (H335)[1]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and/or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat and appropriate protective clothing.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[18]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][4]

-

Wash hands thoroughly after handling.[1]

-

Store in a tightly closed container in a cool, dry place.

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

Due to the presence of fluorine, it is prudent to be aware of the hazards associated with fluorine-containing compounds and take appropriate precautions.[3][19][20][21]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry, particularly in the field of neuroscience. Its fluorinated indane scaffold offers a unique starting point for the development of selective enzyme inhibitors and PET imaging agents. A thorough understanding of its synthesis, characterization, and safe handling is crucial for researchers and scientists working with this compound.

References

-

Walji, A. M., et al. (2016). Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). Journal of Medicinal Chemistry, 59(10), 4778–4789. [Link]

- Google Patents. (2007).

-

Liao, C., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(9), 1090–1093. [Link]

-

Reisch, L., et al. (2019). Synthesis and evaluation of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole as potential PET tracer for targeting tryptophan 2, 3-dioxygenase (TDO). Nuclear Medicine and Biology, 74-75, 23-31. [Link]

-

Purdue University. Fluorine Safety. [Link]

-

ResearchGate. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors | Request PDF. [Link]

-

Bhalla, R., et al. (2019). Synthesis and evaluation of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole as potential PET tracer for targeting tryptophane 2, 3-dioxygenase (TDO). Nuclear Medicine and Biology, 74-75, 23–31. [Link]

-

NIST. 1H-Indene, 2,3-dihydro-1,6-dimethyl-. [Link]

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

MySkinRecipes. 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine. [Link]

-

LinkedIn. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

-

Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Drug Discovery and Therapeutics, 1(4), 45-51. [Link]

-

Purdue University. Fluorine Safety. [Link]

-

Pretze, M., Wängler, C., & Wängler, B. (2014). 6-[18F]Fluoro-L-DOPA: A Well-Established Neurotracer with Expanding Application Spectrum and Strongly Improved Radiosyntheses. BioMed Research International, 2014, 891347. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

Cruz-Haces, M., et al. (2018). Selective dopaminergic neurotoxicity of three heterocyclic amine subclasses in primary rat midbrain neurons. Neurotoxicology, 65, 212–222. [Link]

-

Yeole, R. D., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(3), 357–361. [Link]

-

Kusch, P. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1114(2), 209-215. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. nj.gov [nj.gov]

- 4. This compound | 1191908-44-7 [amp.chemicalbook.com]

- 5. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. h-brs.de [h-brs.de]

- 9. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Buy 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride [smolecule.com]

- 12. 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine [myskinrecipes.com]

- 13. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6-[18F]Fluoro-L-DOPA: A Well-Established Neurotracer with Expanding Application Spectrum and Strongly Improved Radiosyntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and evaluation of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole as potential PET tracer for targeting tryptophane 2, 3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. diplomatacomercial.com [diplomatacomercial.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. ipo.rutgers.edu [ipo.rutgers.edu]

- 21. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

An In-Depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride: Properties, Analysis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a key fluorinated building block in modern medicinal chemistry. We will delve into its core molecular identity, including a detailed breakdown of its molecular weight, physicochemical properties, and stereochemical considerations. This document outlines validated methodologies for its synthesis and analytical characterization, emphasizing the rationale behind procedural choices. Furthermore, we explore its critical applications in drug discovery, particularly as an intermediate for neurological therapeutics. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this versatile compound.

Core Molecular Identity

A precise understanding of a compound's molecular identity is the foundation of all subsequent research and development. This section details the fundamental structural and chemical identifiers for this compound.

Chemical Structure and Stereochemistry

The molecule consists of a dihydroindene core, which is a bicyclic structure composed of a benzene ring fused to a cyclopentane ring. A fluorine atom is substituted at the 6-position of the benzene ring, and an amine group is attached to the 1-position of the cyclopentane ring. As the hydrochloride salt, the amine group is protonated.

A critical feature is the chiral center at the C-1 position, meaning the compound can exist as two distinct enantiomers: (R)- and (S)-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. The racemic mixture is common, but enantiomerically pure forms are often required for pharmaceutical applications where stereochemistry dictates biological activity and safety profiles[1]. For instance, the (R)-enantiomer is a key intermediate in the synthesis of selective norepinephrine reuptake inhibitors[1].

Key Chemical Identifiers

Proper identification and sourcing rely on standardized chemical nomenclature and registry numbers. The data below pertains to the racemic hydrochloride salt.

| Identifier | Value | Source |

| IUPAC Name | 6-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | [2] |

| CAS Number | 1191908-44-7 | [2][3] |

| Molecular Formula | C₉H₁₁ClFN | [2][4] |

| Molecular Weight | 187.64 g/mol | [2] |

| Canonical SMILES | Cl.NC1CCC2=CC=C(F)C=C21 | [2] |

| InChI Key | INNMZPPLAARVHQ-UHFFFAOYSA-N | [2] |

Determination of Molecular Weight

The molecular weight is calculated from the molecular formula (C₉H₁₀FN · HCl) using the atomic weights of its constituent elements.

-

Carbon (C): 9 atoms × 12.011 u = 108.099 u

-

Hydrogen (H): 11 atoms (10 in the amine + 1 in HCl) × 1.008 u = 11.088 u

-

Fluorine (F): 1 atom × 18.998 u = 18.998 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Total Molecular Weight: 108.099 + 11.088 + 18.998 + 14.007 + 35.453 = 187.645 u

This calculated value aligns with the experimentally confirmed molecular weight of 187.64 g/mol [2].

Physicochemical and Spectroscopic Characterization

The physical and spectroscopic properties define the compound's behavior, handling requirements, and analytical fingerprint.

General Properties

| Property | Value | Source |

| Physical Form | Solid | [2][4] |

| Purity | ≥96% | [2] |

| Storage | Store at room temperature, ideally under an inert atmosphere. | [1][4] |

Expected Spectroscopic Profile

While specific spectra depend on the acquisition parameters, the following outlines the expected spectroscopic characteristics for structural verification.

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons, with splitting patterns influenced by the fluorine atom. The aliphatic protons on the five-membered ring, particularly the proton at the C-1 position adjacent to the amine, would appear as a multiplet. The protons at C-2 and C-3 would also present as complex multiplets.

-

¹³C NMR: The spectrum would display nine distinct carbon signals. The carbon atom bonded to fluorine (C-6) would exhibit a large one-bond coupling constant (¹JCF), a hallmark of fluorinated aromatics. The C-1 carbon bearing the amine group would appear in the aliphatic region.

-

¹⁹F NMR: A single resonance would be observed, confirming the presence of one fluorine environment.

-

Mass Spectrometry (MS): In ESI+ mode, the spectrum would show the molecular ion for the free base [M+H]⁺ at m/z 152.08, corresponding to the loss of HCl.

Synthesis Rationale and Methodology

This compound is typically synthesized from its corresponding ketone precursor, 6-fluoro-2,3-dihydro-1H-inden-1-one (6-fluoro-1-indanone). A common and effective strategy is reductive amination.

Synthesis Workflow

The conversion of the ketone to the target amine hydrochloride involves two key transformations: formation of an imine intermediate followed by reduction, and subsequent salt formation.

Caption: General synthesis workflow for 6-fluoro-2,3-dihydro-1H-inden-1-amine HCl.

Example Protocol: Synthesis via Reductive Amination

This protocol is a representative method based on established chemical principles for this transformation[5].

Objective: To synthesize this compound from 6-fluoro-1-indanone.

Materials:

-

6-Fluoro-1-indanone

-

Ammonium acetate or hydroxylamine hydrochloride

-

Methanol (MeOH)

-

Palladium on carbon (10% Pd-C) or Sodium borohydride (NaBH₄)

-

Hydrogen gas source (if using Pd-C)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Ethyl acetate (EtOAc)

Procedure:

-

Imine Formation: Dissolve 6-fluoro-1-indanone (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Stir the reaction at room temperature for 4-6 hours to form the imine in situ. Rationale: Ammonium acetate serves as the ammonia source. Methanol is a suitable polar protic solvent for both reactants.

-

Reaction Monitoring: Monitor the conversion of the ketone to the imine intermediate using Thin Layer Chromatography (TLC) or LC-MS. Rationale: This ensures the first step is complete before proceeding, maximizing yield.

-

Reduction:

-

(Method A: Catalytic Hydrogenation) Transfer the methanolic solution to a hydrogenation vessel. Add 10% Pd-C (5 mol %). Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously overnight. Rationale: Catalytic hydrogenation is a clean and efficient method for reducing imines to amines[6].

-

(Method B: Hydride Reduction) Cool the methanolic solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, controlling the temperature below 10 °C. Stir for 2-4 hours. Rationale: NaBH₄ is a milder reducing agent suitable for this transformation, offering operational simplicity.

-

-

Workup: After complete reduction (confirmed by TLC or LC-MS), filter the reaction mixture (if using Pd-C) through a pad of celite. Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extraction: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base amine.

-

Salt Formation: Dissolve the crude amine in a minimal amount of ethyl acetate. Slowly add a solution of HCl in diethyl ether (1.1 eq) with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity and purity of the final compound. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.

Purity Assessment by HPLC

A reverse-phase HPLC (RP-HPLC) method is typically employed to separate the polar amine from non-polar impurities.

Caption: Mechanism of action for a Norepinephrine Reuptake Inhibitor (NRI).

Safety and Handling

Proper handling is crucial to ensure laboratory safety.

Hazard Identification

The compound is classified as harmful and an irritant.

| Pictogram | GHS Code | Hazard Statement | Source |

| GHS07 | H302: Harmful if swallowed. | [2][4] | |

| H319: Causes serious eye irritation. | [4] |

Safe Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3] Avoid contact with skin, eyes, and clothing.[7]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[7] Store at room temperature.[4]

-

First Aid:

References

- CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. [Link]

-

SAFETY DATA SHEET - Indan-2-amine. Fisher Scientific. [Link]

- Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.

-

Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. MySkinRecipes. [Link]

Sources

- 1. (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 1191908-44-7 [amp.chemicalbook.com]

- 4. (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 731859-02-2 [sigmaaldrich.com]

- 5. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 6. CN114560775B - Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility Profile of 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the aqueous and non-aqueous solubility of this compound. This document will delve into the theoretical and practical aspects of solubility determination, offering detailed experimental protocols and insights into the significance of solubility data in the pharmaceutical sciences.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application. For orally administered drugs, adequate aqueous solubility is a prerequisite for absorption from the gastrointestinal tract, and thus, for bioavailability.[1] Poor solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and increased development costs and timelines.[1] Therefore, a comprehensive understanding of a compound's solubility profile is paramount in early-stage drug discovery and development.[2][3]

This compound is a fluorinated derivative of indanamine that serves as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[4] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[4] Consequently, a detailed investigation of its solubility is essential for its effective utilization in drug design and formulation development.

Physicochemical Properties of this compound

A foundational understanding of the compound's basic physicochemical properties is essential before embarking on solubility studies.

| Property | Value | Source |

| CAS Number | 1191908-44-7 | [5] |

| Molecular Formula | C₉H₁₁ClFN | |

| Molecular Weight | 187.64 g/mol | |

| Physical State | Solid | |

| Purity | Typically ≥96% | |

| IUPAC Name | 6-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |

While specific, experimentally determined solubility data for this compound is not widely available in the public domain, this guide provides the established methodologies for its determination. The following sections will detail the protocols for both thermodynamic and kinetic solubility assays, which are the industry-standard approaches for characterizing a compound's solubility.

Experimental Determination of Solubility: A Methodological Deep Dive

The solubility of a compound can be assessed through two primary methodologies: thermodynamic and kinetic solubility assays. Each provides distinct, yet complementary, insights into the compound's dissolution behavior.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is defined as the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[1][6] This measurement is typically performed with the crystalline form of the compound and is crucial for late-stage preclinical development to inform formulation strategies.[6] The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[7]

This protocol outlines the steps for determining the thermodynamic solubility of this compound in various aqueous buffers.

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 5.0

-

Glycine-HCl buffer, pH 2.0

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, HPLC grade

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to separate vials containing a known volume of each buffer (e.g., 1 mL). The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

-

Equilibration:

-

Tightly cap the vials and place them on an orbital shaker.

-

Incubate at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[8]

-

-

Phase Separation:

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully aspirate the supernatant, ensuring no solid particles are disturbed.

-

For further clarification, the supernatant can be filtered through a 0.45 µm syringe filter. Adsorption of the compound to the filter material should be evaluated.[9]

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of the test compound in a suitable solvent (e.g., 50:50 ACN:water).

-

Analyze the calibration standards and the saturated solutions by a validated HPLC-UV method. A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[10]

-

The concentration of the compound in the saturated solution is determined by interpolating its peak area from the calibration curve.

-

Data Presentation:

The results should be tabulated to provide a clear and concise summary of the compound's thermodynamic solubility.

| Buffer System | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |

| Glycine-HCl | 2.0 | 25 | Hypothetical Value |

| Citrate Buffer | 5.0 | 25 | Hypothetical Value |

| PBS | 7.4 | 25 | Hypothetical Value |

| Glycine-HCl | 2.0 | 37 | Hypothetical Value |

| Citrate Buffer | 5.0 | 37 | Hypothetical Value |

| PBS | 7.4 | 37 | Hypothetical Value |

Note: These are placeholder values. Actual experimental data would replace them.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[6][7] This method is faster and requires less compound than the thermodynamic assay, making it ideal for screening large numbers of compounds in the early stages of drug discovery.[2][11]

Laser nephelometry, which measures the amount of light scattered by suspended particles, is a common high-throughput technique for determining kinetic solubility.[3][12]

Materials:

-

This compound

-

DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Microplates (e.g., 96- or 384-well)

-

Liquid handling system

-

Plate-based nephelometer

Procedure:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

Perform a serial dilution of the stock solution in DMSO in a microplate.

-

-

Addition to Aqueous Buffer:

-

Using a liquid handler, add a small volume of each DMSO solution to a larger volume of the aqueous buffer in a separate microplate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.[10]

-

-

Incubation and Measurement:

-

Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature with gentle shaking.

-

Measure the light scattering (nephelometry) of each well. The point at which a significant increase in light scattering is observed corresponds to the precipitation of the compound and thus, its kinetic solubility.

-

-

Data Analysis:

-

Plot the nephelometric signal against the compound concentration. The kinetic solubility is determined as the concentration at which the signal begins to rise sharply.

-

Caption: Workflow for Kinetic Solubility Determination.

Causality and Self-Validation in Solubility Assays

Expertise and Experience: The choice between thermodynamic and kinetic solubility assays is dictated by the stage of drug development.[6] Early discovery, with its emphasis on screening large compound libraries, benefits from the high-throughput nature of kinetic assays. In contrast, the more resource-intensive thermodynamic solubility assay is reserved for lead optimization and preclinical development, where accurate data is crucial for formulation design.

Trustworthiness: A self-validating system is inherent in a well-designed solubility protocol. For instance, in the thermodynamic assay, the visual confirmation of excess solid at the end of the incubation period provides a simple yet critical check that equilibrium conditions were likely achieved.[8] In HPLC analysis, the inclusion of quality control samples and the linearity of the calibration curve ensure the accuracy and reliability of the quantification.[9] For kinetic assays, running a known compound with established solubility in parallel serves as a positive control to validate the assay performance.

Conclusion

References

-

Thermodynamic Solubility Assay - Evotec. [Link]

- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google P

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

-

Drug solubility: why testing early matters in HTS | BMG LABTECH. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Buy 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride [smolecule.com]

- 5. This compound | 1191908-44-7 [amp.chemicalbook.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. asianpubs.org [asianpubs.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. enamine.net [enamine.net]

- 12. rheolution.com [rheolution.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. As a critical analytical technique in drug discovery and development, a thorough understanding of the ¹H NMR spectrum is paramount for structural elucidation, purity assessment, and quality control. This document offers a detailed interpretation of the predicted spectrum, including chemical shift assignments, coupling constant analysis, and the influence of structural features such as the fluorine substituent and the protonated amine. Furthermore, this guide outlines a robust experimental protocol for acquiring a high-quality ¹H NMR spectrum of the title compound.

Introduction

6-fluoro-2,3-dihydro-1H-inden-1-amine and its derivatives are important building blocks in medicinal chemistry. Accurate and unambiguous characterization of these molecules is essential. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure in solution. This guide will delve into the intricacies of the ¹H NMR spectrum of this compound, offering insights valuable to researchers, scientists, and professionals in drug development.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Due to the limited availability of experimental spectra in the public domain, this section presents a detailed, predicted ¹H NMR spectrum of this compound. The predictions are based on established NMR principles and data from structurally analogous compounds.

Molecular Structure:

Caption: Molecular structure of this compound with proton and key atom numbering.

Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted ¹H NMR data for this compound in a suitable deuterated solvent such as DMSO-d₆. The use of DMSO-d₆ is often preferred for hydrochloride salts as it can help in observing the exchangeable NH protons.[1][2]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| NH₃⁺ | 8.5 - 9.5 | Broad singlet | - | The protons on the nitrogen of the amine hydrochloride salt are expected to be significantly deshielded and appear as a broad signal due to quadrupolar relaxation and exchange with any residual water. In DMSO-d₆, these protons are generally observable.[1] |

| H7 | 7.4 - 7.6 | Doublet of doublets (dd) | JH7-H5 ≈ 8.0 Hz (ortho), JH7-F ≈ 5.0 Hz (meta) | This proton is ortho to the C7a-C1 bond and will be deshielded. It will exhibit ortho coupling to H5 and a smaller meta coupling to the fluorine atom. |

| H5 | 7.2 - 7.4 | Triplet of doublets (td) or Doublet of doublets of doublets (ddd) | JH5-H4 ≈ 8.0 Hz (ortho), JH5-H7 ≈ 8.0 Hz (ortho), JH5-F ≈ 8.0 Hz (ortho) | This proton is ortho to the fluorine atom and will show a significant downfield shift. It will be coupled to H4 and H7 (ortho couplings) and also to the fluorine atom (ortho coupling). |

| H4 | 7.1 - 7.3 | Doublet of doublets (dd) | JH4-H5 ≈ 8.0 Hz (ortho), JH4-F ≈ 2.0 Hz (para) | This proton is para to the fluorine atom and will experience a smaller deshielding effect. It will be coupled to H5 (ortho) and show a small para coupling to fluorine. |

| H1 | 4.5 - 4.7 | Triplet (t) | JH1-H2a ≈ 7.5 Hz, JH1-H2b ≈ 7.5 Hz | The proton at C1 is a benzylic methine proton adjacent to the electron-withdrawing NH₃⁺ group, leading to a significant downfield shift. It will be coupled to the two diastereotopic protons at C2. |

| H3a, H3b | 2.9 - 3.2 | Multiplet (m) | - | These benzylic protons at C3 are diastereotopic and will appear as a complex multiplet due to geminal and vicinal couplings. |

| H2a, H2b | 2.0 - 2.5 | Multiplet (m) | - | These protons at C2 are diastereotopic and will also appear as a complex multiplet due to geminal and vicinal couplings to H1 and the H3 protons. |

Rationale for Predicted Spectral Features

-

Aromatic Region (7.1 - 7.6 ppm): The fluorine atom at the 6-position is an electron-withdrawing group, which will deshield the aromatic protons. The degree of deshielding will be most pronounced for the ortho proton (H5) and less so for the meta (H7) and para (H4) protons. The coupling of these protons to the fluorine atom will result in further splitting of the signals, providing valuable structural information.[3]

-

Aliphatic Region (2.0 - 4.7 ppm):

-

H1 (4.5 - 4.7 ppm): The proton on the carbon bearing the amino group is significantly deshielded due to the electron-withdrawing nature of the protonated amine.[4] Its multiplicity will be a triplet due to coupling with the two adjacent protons on C2.

-

H2 and H3 Protons (2.0 - 3.2 ppm): The protons on C2 and C3 are diastereotopic due to the chiral center at C1. This will lead to complex multiplets in the aliphatic region. The protons at C3 are benzylic and will be more deshielded than the protons at C2.[5]

-

-

Amine Protons (8.5 - 9.5 ppm): In the hydrochloride salt, the amine group is protonated to form an ammonium group (-NH₃⁺). These protons are acidic and their chemical shift can be concentration and temperature-dependent.[6] In a non-exchanging solvent like DMSO-d₆, they typically appear as a broad singlet.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standardized and well-documented experimental protocol is crucial for obtaining a high-quality and reproducible ¹H NMR spectrum.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is critical to avoid interfering signals.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Caption: Workflow for ¹H NMR sample preparation.

NMR Spectrometer Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer:

| Parameter | Recommended Value | Justification |

| Solvent | DMSO-d₆ | Good solubility for hydrochloride salts and allows for observation of NH protons.[1][2] |

| Temperature | 298 K | Standard operating temperature. |

| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |

| Number of Scans | 16 - 64 | Sufficient for good signal-to-noise ratio for a sample of this concentration. |

| Relaxation Delay (d1) | 1.0 s | A standard delay for routine spectra. |

| Acquisition Time (aq) | 4.0 s | Provides adequate resolution. |

| Spectral Width (sw) | 20 ppm | Sufficient to cover the expected chemical shift range. |

| Referencing | TMS (δ 0.00 ppm) or residual solvent peak | For accurate chemical shift determination. |

Data Processing and Interpretation

-

Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

-

Integration: Integrate all signals to determine the relative number of protons.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal. Compare the experimental data with the predicted values for structural confirmation.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of this compound. The detailed analysis of the predicted spectrum, including the influence of the fluorine substituent and the protonated amine, serves as a valuable resource for structural verification. The outlined experimental protocol ensures the acquisition of high-quality, reproducible data, which is fundamental for the advancement of research and development in the pharmaceutical sciences.

References

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (2015). NMR Analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Indanone. Retrieved from [Link]

-

Chegg. (2017). Solved: Analyze the 1H NMR spectrum of 1-indanone. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR chemical shifts of the indane derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoro-1-indanone. Retrieved from [Link]

-

PubMed. (1998). Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins. Retrieved from [Link]

-

ResearchGate. (n.d.). Aliphatic Part of the ¹H-NMR Spectrum of 1•HCl (in DMSO-d6 Solution). Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Spectroscopy of Amines. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Fluoro-1-indanone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]

-

Journal of the American Chemical Society. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of amine 6 in DMSO-d6 solution. Retrieved from [Link]

-

ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

-

Magnetic Resonance. (2021). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Retrieved from [Link]

- Google Patents. (n.d.). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental). Retrieved from [Link]

-

Journal of the American Chemical Society. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Retrieved from [Link]

-

Journal of Undergraduate Chemistry Research. (2022). Quantitative analysis of fluorinated synthetic cannabinoids using 19f nuclear magnetic. Retrieved from [Link]

-

ResearchGate. (2019). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Diva-portal.org. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

PubMed. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Retrieved from [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

University of California, Santa Barbara. (2001). Fluorine NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

-

YouTube. (2021). Lec16 - 1H Coupling Constants and Alkenes. Retrieved from [Link]

-

Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the ¹³C NMR Analysis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Executive Summary

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a compound of interest in pharmaceutical research and development. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer an in-depth perspective on the theoretical underpinnings, practical experimental design, and detailed spectral interpretation required for unambiguous structural elucidation and quality control. We will explore the nuanced effects of the fluorine substituent and the amine hydrochloride moiety on the carbon backbone, culminating in a detailed, predictive assignment of the ¹³C NMR spectrum. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply NMR spectroscopy to the characterization of complex small molecules.

Introduction: The Imperative for Structural Verification

This compound belongs to a class of substituted indane derivatives, which are common scaffolds in medicinal chemistry. The precise placement of the fluorine atom and the stereochemistry at the amine-bearing carbon (C1) are critical determinants of its biological activity. Consequently, rigorous and unambiguous structural verification is a non-negotiable aspect of its synthesis and quality assessment.

Among the suite of analytical techniques available, ¹³C NMR spectroscopy offers direct insight into the carbon skeleton of a molecule.[1][2] Each unique carbon atom in the structure produces a distinct signal, providing a fingerprint of the molecule's connectivity.[3] For a molecule like this compound, ¹³C NMR is indispensable for:

-

Confirming the Carbon Framework: Verifying the presence of all nine carbon atoms of the fluoroindane core.

-

Verifying Substituent Position: The distinct electronic effects and coupling patterns induced by the fluorine atom allow for confirmation of its position at C6.

-

Assessing Chemical Purity: The absence of extraneous peaks indicates the sample's purity with respect to carbon-containing impurities.

This guide will provide the theoretical and practical knowledge to leverage ¹³C NMR for these critical analytical objectives.

Theoretical Principles: Decoding the Spectrum

A successful interpretation of the ¹³C NMR spectrum hinges on understanding how the molecule's structural features modulate the chemical shift (δ) and signal multiplicity of each carbon nucleus. For this specific analyte, two features are paramount: the C-F bond and the protonated amine group.

The Influence of the Fluorine Substituent

The presence of a fluorine atom, the most electronegative element, profoundly impacts the ¹³C NMR spectrum in two ways:

-

Inductive Effects on Chemical Shift: The high electronegativity of fluorine deshields nearby carbon atoms, causing their signals to shift downfield (to a higher ppm value).[3] This effect is strongest on the directly attached carbon (C6) and diminishes with distance.

-

Carbon-Fluorine (¹³C-¹⁹F) Coupling: The ¹⁹F nucleus has a nuclear spin (I = ½), similar to a proton. This spin couples with the spin of nearby ¹³C nuclei, resulting in the splitting of carbon signals into multiplets.[4] The magnitude of this coupling constant (J), measured in Hertz (Hz), is highly dependent on the number of bonds separating the carbon and fluorine atoms (nJCF) and is a powerful diagnostic tool.[4][5]

-

¹JCF (through one bond): This is a very large coupling, typically 170-250 Hz, and is unambiguous proof of a direct C-F bond.[5][6] The signal for C6 will appear as a doublet with this large splitting.

-

²JCF (through two bonds): Coupling to the ortho carbons (C5 and C7) is also significant, typically in the range of 15-25 Hz.[5]

-

³JCF (through three bonds): Coupling to the meta carbons (C4 and C7a) is smaller, usually 5-10 Hz.[5][7]

-

Longer-Range Coupling: Four-bond (⁴JCF) or even six-bond (⁶JCF) couplings may also be observed, though they are typically small (1-3 Hz).[6]

-

The Influence of the Amine Hydrochloride

The analyte is a hydrochloride salt, meaning the amine at C1 is protonated (-NH3+). This has two primary consequences:

-

Solubility: The salt form dictates the choice of NMR solvent. Highly polar deuterated solvents like deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are required for dissolution.

-

Chemical Shift Effect: The protonated amine acts as an electron-withdrawing group, causing a downfield shift for the attached carbon (C1) and, to a lesser extent, the adjacent C2 and C7a carbons. The magnitude of this "protonation shift" provides valuable information about the electronic environment near the amine.[8]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality ¹³C NMR spectrum requires careful attention to sample preparation and instrument parameterization. The following protocol is designed to be a self-validating system, ensuring data integrity at each stage.

Materials and Equipment

-

This compound (15-25 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (0.7 mL)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 15-25 mg of the analyte and transfer it to a clean, dry vial. Causality: A higher concentration is needed for the low-sensitivity ¹³C nucleus compared to ¹H NMR.[9]

-

Add approximately 0.7 mL of DMSO-d₆. Causality: DMSO-d₆ is an excellent solvent for most hydrochloride salts and its residual ¹³C signal (~39.5 ppm) typically does not overlap with signals of interest.

-

Gently vortex or sonicate the vial until the sample is fully dissolved.

-

Transfer the clear solution to a 5 mm NMR tube.

-

-

Initial Spectrometer Setup & ¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquire a standard 1D ¹H NMR spectrum. Trustworthiness Check: This is a critical first step. The ¹H spectrum serves as a rapid quality control check to confirm sample identity, purity, and concentration before committing to the much longer ¹³C acquisition.[9]

-

-

¹³C NMR Acquisition:

-

Load a standard, proton-decoupled ¹³C experiment parameter set.[10]

-

Set Spectral Width (SW): A range of 0 to 220 ppm is typically sufficient for most organic molecules.[1]

-

Set Number of Scans (NS): Begin with a minimum of 1024 scans. Increase as needed to achieve an adequate signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans.

-

Set Relaxation Delay (d1): Use a delay of 2 seconds. Causality: This delay allows for the relaxation of carbon nuclei back to their equilibrium state between pulses, which is important for obtaining reliable signal intensities, especially for quaternary carbons.

-

Initiate Acquisition: Start the experiment by typing zg.[10]

-

-

DEPT-135 Acquisition (Optional but Recommended):

-

Following the standard ¹³C experiment, run a DEPT-135 experiment.[11] This technique is invaluable for distinguishing carbon types.

-

In a DEPT-135 spectrum:

-

The following diagram illustrates this comprehensive experimental workflow.

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings | Semantic Scholar [semanticscholar.org]

- 6. westmont.edu [westmont.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 10. epfl.ch [epfl.ch]

- 11. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Infrared Spectroscopy of 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, practical experimental protocols, and detailed spectral interpretation of this fluorinated indanamine derivative. By examining the characteristic vibrational modes of its key functional groups—the primary amine hydrochloride, the fluorinated aromatic ring, and the aliphatic indan backbone—this guide serves as an essential resource for the structural characterization and quality control of this important pharmaceutical building block.

Introduction: The Molecule and the Method

This compound is a fluorinated derivative of indanamine, a class of compounds recognized for its utility in medicinal chemistry. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity to biological targets. As such, rigorous structural confirmation is a critical step in its synthesis and application.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint," allowing for the identification of functional groups and the confirmation of molecular structure. This guide explains the causality behind the expected IR spectrum of the title compound and provides a robust, self-validating protocol for its acquisition.

Molecular Structure and Key Vibrational Regions

To properly interpret the IR spectrum, one must first understand the molecular structure and identify the functional groups that will give rise to characteristic absorption bands.

Figure 1: Molecular structure of this compound with key functional groups highlighted.